Hapalindole L
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Overview
Description
Hapalindole L is a natural product found in Fischerella and Hapalosiphon with data available.
Scientific Research Applications
Biosynthetic Assembly and Chemical Structure
Hapalindoles, including Hapalindole L, are bioactive indole alkaloids known for their complex polycyclic ring systems. Their biosynthetic assembly, involving the fam gene cluster from cyanobacterium Fischerella ambigua and the characterization of specific enzymes, demonstrates the formation of their unique tetracyclic core ring system. This process involves a biosynthetic Cope rearrangement and subsequent reactions, highlighting the intricate chemistry of these compounds (Li et al., 2015).
Biological Activities and Potential Applications
Sodium Channel Modulation
this compound, along with other hapalindole congeners, has been found to modulate sodium channels, suggesting potential neurotoxic properties. These findings indicate a role for hapalindoles as potential neurotoxic secondary metabolites, similar to saxitoxins and anatoxins, in freshwater ecosystems (Cagide et al., 2014).
Insecticidal Activity
this compound exhibits insecticidal properties, indicating its potential use in biocontrol of insect pests. This discovery underlines the significance of cyanobacterial biofilms as sources of insecticidal metabolites (Becher et al., 2007).
Anticancer Potential
In a study on PC-3 prostate cancer cells, Hapalindole H, closely related to this compound, exhibited potent NF-ĸB inhibition and induced apoptosis via the intrinsic mitochondrial pathway. This suggests potential therapeutic applications in cancer treatment (Acuña et al., 2018).
Chemical Synthesis and Structural Analysis
Biosynthetic Pathway Analysis
Comparative analysis of hapalindole gene clusters revealed insights into the biosynthesis of the indole-isonitrile intermediate. This contributes to our understanding of the structural diversification of hapalindoles, including this compound (Micallef et al., 2014).
Structural Basis of Biosynthesis
The structure of Stig cyclases, which play a role in hapalindole biosynthesis, was investigated to understand the Cope rearrangement and cyclization processes. This research is crucial for comprehending the chemical diversity of hapalindoles (Newmister et al., 2018).
Total Synthesis
Research into the total synthesis of hapalindoles, including Hapalindole Q, showcases advanced synthetic chemistry techniques that could be applied to the synthesis of this compound and other similar compounds (Kinsman & Kerr, 2001).
Biocatalytic Diversification
The utilization of Fam prenyltransferase and Stig cyclases for the structural diversification of hapalindole indole alkaloids highlights the potential for creating a range of derivatives, including this compound (Hohlman et al., 2021).
Properties
CAS No. |
106928-27-2 |
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Molecular Formula |
C21H23ClN2 |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
(2R,3R,4S,5R,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H23ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,14,16,18-19,24H,1,10H2,2-4H3/t14-,16+,18-,19+,21+/m0/s1 |
InChI Key |
UGBGKUYYYCTXAK-GOQBWSAFSA-N |
Isomeric SMILES |
C[C@]1([C@@H](C[C@H]2[C@@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)Cl)C=C |
SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
Canonical SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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